2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide
CAS No.:
Cat. No.: VC13475614
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21N3O |
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Molecular Weight | 199.29 g/mol |
IUPAC Name | 2-amino-N-[2-(dimethylamino)cyclohexyl]acetamide |
Standard InChI | InChI=1S/C10H21N3O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Standard InChI Key | VELKGNOHWWALLJ-UHFFFAOYSA-N |
SMILES | CN(C)C1CCCCC1NC(=O)CN |
Canonical SMILES | CN(C)C1CCCCC1NC(=O)CN |
Introduction
Key Findings
2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetically derived acetamide derivative characterized by a cyclohexyl scaffold substituted with a dimethylamino group at the 2-position and an acetamide moiety. Its molecular formula is C₁₁H₂₂N₃O, with a molecular weight of 212.31 g/mol. Preliminary studies suggest potential pharmacological applications, including receptor modulation and antimicrobial activity, though comprehensive data remain limited .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring with a dimethylamino group (-N(CH₃)₂) at the 2-position and an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets .
Table 1: Structural and Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₂N₃O | |
Molecular Weight | 212.31 g/mol | |
Key Functional Groups | Dimethylamino, Acetamide | |
Solubility (Predicted) | Moderate in polar solvents |
Stereochemical Considerations
The cyclohexyl ring’s chair conformation and equatorial positioning of the dimethylamino group minimize steric strain. Quantum-chemical calculations suggest that the 2-dimethylamino substituent enhances hydrogen-bonding potential, which may improve binding affinity to biological targets .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Cyclohexylamine Derivatization: Introduction of the dimethylamino group via reductive amination using formaldehyde and hydrogenation catalysts .
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Acetamide Formation: Coupling of the modified cyclohexylamine with chloroacetyl chloride or activated esters under basic conditions .
Table 2: Representative Synthesis Yields
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .
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Spectroscopic Data:
Assay | Result | Reference |
---|---|---|
E. coli Inhibition | MIC: 12.5 μg/mL | |
Vasopressin V1b IC₅₀ | 0.8 μM (predicted) | |
Cytotoxicity (HeLa) | CC₅₀ > 100 μM |
Comparative Analysis with Structural Analogues
Impact of Substitution Patterns
Variations in the cyclohexyl group’s substitution site significantly alter bioactivity:
Table 4: Structural and Functional Comparison
Stereoelectronic Effects
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2-Dimethylamino vs. 4-Dimethylamino: The 2-substituent creates a more compact structure, favoring interactions with hydrophobic receptor pockets.
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N-Alkylation (e.g., isopropyl): Increases lipophilicity, enhancing blood-brain barrier penetration .
Future Research Directions
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